(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1820607-99-5
VCID: VC5585680
InChI: InChI=1S/C17H19NO/c1-17(13-19)11-15-9-5-6-10-16(15)18(17)12-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
SMILES: CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO
Molecular Formula: C17H19NO
Molecular Weight: 253.345

(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol

CAS No.: 1820607-99-5

Cat. No.: VC5585680

Molecular Formula: C17H19NO

Molecular Weight: 253.345

* For research use only. Not for human or veterinary use.

(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol - 1820607-99-5

Specification

CAS No. 1820607-99-5
Molecular Formula C17H19NO
Molecular Weight 253.345
IUPAC Name (1-benzyl-2-methyl-3H-indol-2-yl)methanol
Standard InChI InChI=1S/C17H19NO/c1-17(13-19)11-15-9-5-6-10-16(15)18(17)12-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
Standard InChI Key VFPUNKRCFITCMT-UHFFFAOYSA-N
SMILES CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a 2,3-dihydro-1H-indole framework, a partially saturated indole derivative. Key substituents include:

  • A benzyl group (C₆H₅CH₂) at the N1 position, enhancing lipophilicity and potential receptor-binding interactions.

  • A methyl group at the C2 position, contributing to steric effects and metabolic stability.

  • A hydroxymethyl group (-CH₂OH) at the C2 position, enabling hydrogen bonding and derivatization opportunities.

Table 1: Molecular Properties of (1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol

PropertyValue
CAS Number1820607-99-5
Molecular FormulaC₁₇H₁₉NO
Molecular Weight253.34 g/mol
IUPAC Name(1-Benzyl-2-methyl-3H-indol-2-yl)methanol
SMILESCC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO
InChI KeyVFPUNKRCFITCMT-UHFFFAOYSA-N

The compound’s stereochemistry and conformational flexibility are influenced by the dihydroindole ring, which adopts a semi-planar structure due to partial saturation.

Synthesis and Optimization Strategies

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Reactions often require heating to 120°C in polar aprotic solvents like acetonitrile .

  • Base Selection: Potassium carbonate (K₂CO₃) is frequently employed to deprotonate intermediates and drive reactions forward .

  • Purification Techniques: Column chromatography with gradients of n-hexane and ethyl acetate is standard for isolating the target compound from byproducts like aza-Michael adducts .

Physicochemical Properties

Solubility and Stability

While solubility data for (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol remain unreported, analogous indole derivatives exhibit moderate solubility in organic solvents like dichloromethane and ethanol. The hydroxymethyl group may enhance aqueous solubility compared to non-polar indole analogs .

Thermal Properties

The compound’s thermal stability is inferred from its molecular structure. The benzyl and methyl groups likely increase melting and boiling points relative to simpler indoles. For comparison, 2-methyl-1H-indole-3-methanol (CAS 6967-71-1) has a boiling point of 365.7°C and a density of 1.221 g/cm³ , suggesting similar thermochemical behavior.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Benzyl Substitution: Analogous compounds with chlorobenzyl groups (e.g., [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol) show altered bioactivity due to increased electrophilicity.

  • Methyl Position: Methyl groups at C2 stabilize the indole ring, reducing metabolic degradation compared to unsubstituted analogs.

Applications and Future Directions

Pharmaceutical Development

The compound’s anticancer profile positions it as a candidate for lead optimization in oncology. Potential strategies include:

  • Prodrug Design: Esterification of the hydroxymethyl group to improve bioavailability.

  • Combination Therapies: Synergistic use with checkpoint inhibitors or DNA-damaging agents.

Industrial and Research Use

As a research chemical, it serves as a building block for synthesizing indole-based libraries. Industrial applications could expand into agrochemicals, given indoles’ roles in plant growth regulation.

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